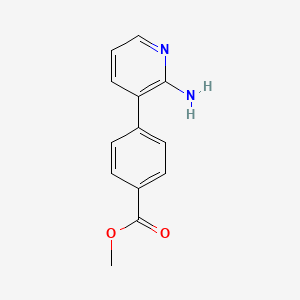

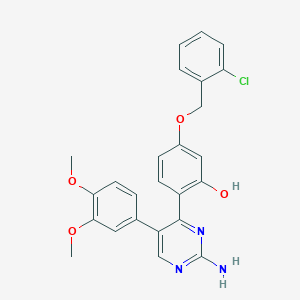

Methyl 4-(2-aminopyridin-3-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(2-aminopyridin-3-yl)benzoate” is a chemical compound with the molecular formula C13H12N2O2 . It is a solid-powder at ambient temperature . The IUPAC name for this compound is methyl 4- (3-amino-2-pyridinyl)benzoate .

Physical And Chemical Properties Analysis

“this compound” is a solid-powder at ambient temperature . It has a molecular weight of 228.25 . The boiling point is reported to be between 135-137 degrees .Applications De Recherche Scientifique

Modification and Ligand Development

- Methyl 4-(2-aminopyridin-3-yl)benzoate has been modified to obtain multifaceted adenosine receptor ligands with antineuropathic activity. These modifications resulted in compounds with high to good human A1AR affinity and an inverse agonist profile. Some derivatives also showed mixed hA1AR inverse agonists/A2A and A2B AR antagonists properties, reducing oxaliplatin-induced neuropathic pain (Betti et al., 2019).

Coordination Chemistry and Structural Analysis

- Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including derivatives of this compound, have been synthesized and structurally investigated. These organic carboxylates are iminopyridines, and their coordination to metal centers affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).

Hydrogen-Bonded Structures

- The compound has been studied for its hydrogen-bonded structures. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, which has a similar structure, molecules are linked into complex sheets by a combination of hydrogen bonds. These structural analyses provide insight into the molecular interactions and stability of similar compounds (Portilla et al., 2007).

Synthesis and Complexation Studies

- Synthesis and complexation of tosylated 4-aminopyridine, a compound related to this compound, have been studied. These studies show how the complexation of derivatives can increase the biological and catalytic potential of the ligand in pharmaceutical and chemical industries (Orie et al., 2021).

Biological Activities

- This compound derivatives have been explored for their potential antimicrobial activity. Synthesis of novel compounds using this structure has shown significant activity against various bacteria and fungi, suggesting its utility in developing new antimicrobial agents (Shah, 2014).

Applications in Photopolymerization

- The compound has been utilized in the field of photopolymerization. Alkoxyamines bearing a chromophore group linked to aminoxyl function, similar to this compound, are used as photoiniferters in nitroxide-mediated photopolymerization, highlighting its application in material sciences (Guillaneuf et al., 2010).

Pharmacokinetics and Tissue Distribution

- Related compounds have been investigated for their pharmacokinetics and tissue distribution. These studies are crucial for understanding the potential therapeutic applications of this compound derivatives in drug development (Kim et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

methyl 4-(2-aminopyridin-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKHJYWKBPPHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)

![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)

![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883939.png)

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)

![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)